molecular formula C6H13ClN4S B1524526 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1354953-12-0

4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No.: B1524526
CAS No.: 1354953-12-0
M. Wt: 208.71 g/mol
InChI Key: ASEKWGLAAXTHNR-UHFFFAOYSA-N
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Description

Chemical Structure: The compound is a 1,2,4-triazole derivative with a 2-aminoethyl group at position 4, an ethyl group at position 5, and a thiol group at position 3, stabilized as a hydrochloride salt. Its molecular formula is C₇H₁₄Cl₂N₄S, with a molecular weight of 257.19 g/mol .

Properties

IUPAC Name

4-(2-aminoethyl)-3-ethyl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S.ClH/c1-2-5-8-9-6(11)10(5)4-3-7;/h2-4,7H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEKWGLAAXTHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Phthalic Anhydride and Thiocarbohydrazide Route

One of the classical and well-documented methods for preparing 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride involves a sequence starting from phthalic anhydride and β-alanine, followed by reaction with thiocarbohydrazide and deprotection steps:

  • Step 1: Formation of Phthalimidopropionic Acid

    • Phthalic anhydride (1 mole) and β-alanine (1 mole) are fused at 170–178°C for 1.5 hours with stirring.
    • The resulting solid is crystallized from water to yield phthalimidopropionic acid.
  • Step 2: Fusion with Thiocarbohydrazide

    • Phthalimidopropionic acid (0.2 mole) is fused with thiocarbohydrazide (0.2 mole) at 150 ± 2°C for 45 minutes.
    • The molten mass is cooled, washed with water, filtered, and recrystallized from ethanol and acetic acid/water to yield 5-(phthalimidoethyl)-4-amino-4H-1,2,4-triazole-3-thiol.
  • Step 3: Deprotection with Hydrazine Hydrate

    • The protected compound is treated with hydrazine hydrate (85%) in water at 25–100°C for 1 to 24 hours.
    • This removes the phthalimide protecting group, yielding the free amine derivative.
  • Step 4: Formation of Hydrochloride Salt

    • The free base is dissolved in methanol, filtered, and treated with ethereal hydrogen chloride.
    • The hydrochloride salt precipitates and is recrystallized from methanol/ethyl acetate and ethanol.
  • Yield and Characterization

    • The final product, 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride, is obtained with a melting point of 230–234°C.
    • This method yields a pure compound suitable for further pharmacological evaluation.

Alternative Synthesis via O-Methylcaprolactam and Thiocarbohydrazide

  • Reacting O-methylcaprolactam with thiocarbohydrazide in methanol under reflux conditions for 2 hours, followed by cooling and recrystallization, produces 4-amino-5-(5-aminopentyl)-4H-1,2,4-triazole-3-thiol hydrochloride.
  • Although this method is more commonly used for longer aminoalkyl chains, it provides a framework adaptable for the 2-aminoethyl derivative by modifying the aminoalkyl precursor.

General Cyclization and Functionalization Strategies for 1,2,4-Triazole-3-thiols

In broader synthetic contexts, 1,2,4-triazole-3-thiol derivatives are prepared through multi-step sequences involving:

  • Hydrazide Formation : Starting from amino acids or substituted benzoic acids, hydrazides are prepared by reacting esters or acids with hydrazine hydrate.
  • Dithiocarbazinate Salt Formation : Hydrazides react with carbon disulfide in alkaline ethanol to form potassium dithiocarbazinate salts.
  • Cyclization : These salts undergo cyclization with hydrazine hydrate or other reagents to form the triazole-3-thiol core.
  • Functional Group Modifications : Subsequent condensation with aldehydes or reaction with alkyl halides allows for substitution at the 4- and 5-positions of the triazole ring.

Representative Data Table of Preparation Steps for 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol Hydrochloride

Step No. Reaction Components Conditions Product/Intermediate Yield/Remarks
1 Phthalic anhydride + β-alanine Fusion at 170–178°C, 1.5 h Phthalimidopropionic acid Crystallized from water
2 Phthalimidopropionic acid + Thiocarbohydrazide Fusion at 150°C, 45 min 5-(Phthalimidoethyl)-4-amino-4H-1,2,4-triazole-3-thiol Recrystallized from ethanol/acetic acid
3 Protected compound + Hydrazine hydrate 25–100°C, 1–24 h in water Deprotected 4-amino-5-(2-aminoethyl)-4H-1,2,4-triazole-3-thiol Stirred 2 days, precipitated on cooling
4 Free base + Ethereal HCl Room temperature Hydrochloride salt of target compound Recrystallized from methanol/ethyl acetate

Summary of Research Findings

  • The preparation of 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride is reliably achieved through the phthalimide protection strategy followed by thiocarbohydrazide fusion and hydrazinolysis.
  • This method ensures controlled substitution at the 5-position with an aminoethyl group and formation of the triazole-3-thiol core.
  • The hydrochloride salt form enhances stability and facilitates handling for further pharmaceutical applications.
  • Alternative methods involving different aminoalkyl precursors or cyclization strategies exist but require adaptation for this specific compound.
  • The synthetic approaches align with broader methodologies used for 1,2,4-triazole-3-thiol derivatives, which have been extensively studied for antimicrobial and antifungal activities, underscoring the pharmacological relevance of this scaffold.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer research. A study investigated derivatives of 1,2,4-triazole-3-thiol, including 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride. These derivatives were tested against several cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. The results indicated significant cytotoxicity, especially against melanoma cells, suggesting potential for further development as an anticancer agent .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochlorideIGR39 (Melanoma)12.5
MDA-MB-231 (Breast)15.0
Panc-1 (Pancreatic)20.0

Antimicrobial Properties

Triazole compounds are known for their antimicrobial properties. Research has demonstrated that derivatives of 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol exhibit activity against various pathogens including bacteria and fungi. The mechanism often involves the inhibition of specific enzymes critical for microbial survival .

Fungicidal Activity

In agriculture, the compound has been explored as a potential fungicide. Its mode of action typically involves disrupting fungal cell membrane integrity or inhibiting key metabolic pathways. Studies have shown effectiveness against common agricultural pathogens such as Fusarium and Alternaria species .

Table 2: Fungicidal Efficacy Against Agricultural Pathogens

PathogenConcentration (ppm)Inhibition (%)
Fusarium spp.10085
Alternaria spp.20090

Corrosion Inhibition

The compound has been studied for its potential use as a corrosion inhibitor in metal protection systems. Its thiol group is particularly effective in forming protective layers on metal surfaces. Electrochemical studies indicate that it can significantly reduce corrosion rates in environments such as saline water .

Table 3: Corrosion Inhibition Efficiency

MetalEnvironmentInhibition Efficiency (%)
SteelSaline Solution78
AluminumAcidic Solution65

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiol group can form covalent bonds with target proteins, leading to modifications in their function. The aminoethyl group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Positions 4 & 5) Molecular Weight (g/mol) Key Features Reference
4-(2-Aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride 4: 2-Aminoethyl; 5: Ethyl 257.19 Hydrophilic aminoethyl group; moderate lipophilicity due to ethyl group
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole 4: Phenyl; 5: Trimethoxyphenyl ~400–450 (estimated) High lipophilicity; bulky aromatic substituents enhance π-π interactions
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol 4: 4-Chlorophenyl; 5: Pyrrole-2-yl ~300–350 (estimated) Chlorophenyl enhances lipophilicity; pyrrole enables H-bonding
5-(Piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride 4: Isopropyl; 5: Piperidin-4-yl ~280–300 (estimated) Piperidine introduces basicity; isopropyl increases steric hindrance
4-Allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol 4: Allyl; 5: Cyclohexylethyl ~280–300 (estimated) Cyclohexylethyl adds extreme lipophilicity; allyl may enable reactivity
Key Observations:
  • Polarity: The target compound’s aminoethyl group enhances water solubility compared to analogs with chlorophenyl () or cyclohexylethyl () groups.
  • Bioavailability : Lower molecular weight (e.g., 178.62 g/mol for the triazolone derivative in ) may improve absorption but reduce target affinity.

Biological Activity

4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol
  • Molecular Formula : C₄H₈N₄S
  • Molecular Weight : 144.20 g/mol
  • Physical Form : Solid
  • Purity : ≥95% .

The biological activity of 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Its thiol group contributes to its reactivity, allowing it to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results demonstrated that certain derivatives showed enhanced cytotoxicity against melanoma cells compared to others .

CompoundCell LineIC50 (µM)
Derivative AIGR3915
Derivative BMDA-MB-23120
Derivative CPanc-125

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study focusing on the synthesis of triazole derivatives found that some exhibited promising inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial enzyme systems .

β-Lactamase Inhibition

Another significant aspect of this compound is its potential as a β-lactamase inhibitor. A study designed a small library of β-lactamase inhibitors based on the triazole scaffold. Several synthesized derivatives showed micromolar inhibition against class A serine β-lactamases (KPC-2) and class B metallo β-lactamases (VIM-1 and IMP-1), indicating their potential in overcoming antibiotic resistance .

Case Study 1: Cytotoxicity Evaluation

In a recent study, researchers synthesized several derivatives of 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride and evaluated their cytotoxic effects using the MTT assay. The most active derivative demonstrated an IC50 value of 10 µM against melanoma cells, suggesting strong anticancer potential .

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to assess the antimicrobial efficacy of the compound against various pathogens. The results indicated that certain derivatives displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains .

Q & A

Advanced Research Question

  • Ethyl group : Enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .
  • Aminoethyl group : Increases polarity and protonation potential (pH-dependent), aiding solubility in acidic buffers .
  • Salt formation : Hydrochloride salt improves crystallinity and stability under ambient conditions .
  • Bioavailability : Assess via logP measurements (experimental or computational) and in vitro Caco-2 cell models .

What computational methods (e.g., molecular docking) are used to predict interactions between this compound and biological targets?

Advanced Research Question

  • Molecular docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., SARS-CoV-2 helicase) .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity with inhibitory activity (e.g., IC₅₀ values) .

What are the stability considerations for this compound under different storage conditions?

Basic Research Question

  • Temperature : Store at –20°C to prevent degradation; ambient storage reduces shelf life .
  • Moisture : Hydrochloride salts are hygroscopic; use desiccants in sealed containers .
  • Light sensitivity : Protect from UV exposure to avoid photolytic decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 2
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride

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